(3-Phenylpropoxy)acetaldehyde
Description
Contextualizing (3-Phenylpropoxy)acetaldehyde within the Broader Landscape of Acetaldehyde (B116499) Derivatives Research
Acetaldehyde, or ethanal, is a foundational compound in organic chemistry, serving as a precursor in numerous industrial and laboratory-scale syntheses. [4, 6] Its derivatives are a cornerstone of research, valued for their utility in constructing complex molecules. [2, 5] The reactivity of the aldehyde group makes it a key participant in fundamental reactions such as aldol (B89426) condensations, Michael additions, and Mannich reactions, which are essential for forming new carbon-carbon and carbon-heteroatom bonds. [5, 6]
Research into acetaldehyde derivatives is extensive, exploring their role as synthons for valuable chemical structures like amino acid derivatives and hydroxycarbonyl (B1239141) compounds. wikipedia.org These derivatives are not just simple building blocks; their specific substitutions dramatically influence their chemical behavior and potential applications, which range from pharmaceuticals to polymers. [1, 2] this compound fits into this landscape as a specialized derivative where the phenylpropoxy group modifies the core reactivity and physical properties of the acetaldehyde unit, offering a unique tool for synthetic chemists. ontosight.ai
Strategic Importance of the Phenylpropoxy Moiety in Organic Synthesis and Chemical Design
The phenylpropoxy group in this compound is more than just a structural component; it imparts specific properties that are strategically important in chemical design. This moiety combines an aromatic phenyl ring with a flexible three-carbon alkoxy chain. This combination influences several key molecular attributes:
Steric Hindrance: The bulk of the phenylpropoxy group can influence the stereochemical outcome of reactions at the adjacent aldehyde, providing a measure of control in asymmetric synthesis.
Solubility and Physical Properties: The lipophilic nature of the phenyl group and the polar character of the ether linkage affect the compound's solubility and properties like its boiling point, which are critical for reaction and purification processes. ontosight.ai
Structural Scaffold: The moiety serves as a rigid and stable aromatic handle, making it a valuable structural element in the synthesis of larger, more complex target molecules, including those with potential applications in materials science and as agrochemicals. ontosight.ai
The presence of this group allows for fine-tuning the electronic and steric environment of the reactive aldehyde, making it a targeted building block rather than a generic one.
Current Status of Research and Identified Knowledge Gaps Regarding this compound
Currently, this compound is primarily recognized as a synthetic intermediate. ontosight.ai Its synthesis is typically achieved through the reaction of 3-phenylpropanol with an acetaldehyde equivalent, often under catalytic conditions. ontosight.ai It serves as a precursor for more complex molecules, leveraging the reactivity of its aldehyde group for further transformations. ontosight.ai
However, the publicly available research specifically dedicated to this compound is limited. This points to several significant knowledge gaps:
Detailed Mechanistic Studies: While its synthesis is established, in-depth mechanistic studies of its reactions are not widely reported. Understanding the precise pathways and transition states involved in its transformations could unlock more efficient and selective applications.
Reaction Scope and Limitations: The full scope of its reactivity with a wide range of nucleophiles and under various catalytic systems (e.g., organocatalysis, photocatalysis) has not been systematically explored. [5, 12]
Application in Total Synthesis: There is a lack of documented use of this compound as a key intermediate in the total synthesis of complex natural products or pharmaceuticals.
Advanced Material Precursor: Although suggested as a potential building block for advanced materials, concrete examples and studies of the resulting polymers or materials are scarce in academic literature. ontosight.ai
| Research Area | Current Status | Identified Knowledge Gap |
| Synthesis | Route from 3-phenylpropanol is known. ontosight.ai | Optimization and exploration of alternative green synthetic routes are lacking. |
| Reactivity | Understood as a typical aldehyde. | Limited systematic studies on reaction scope and asymmetric transformations. |
| Applications | Used as a chemical intermediate. ontosight.ai | Few documented applications in complex synthesis or materials science. |
| Characterization | Basic properties are available. | Comprehensive spectroscopic and physicochemical data is not widely published. |
A table summarizing the current research status and knowledge gaps for this compound.
Future Directions and Emerging Research Avenues for this compound Investigations
The identified knowledge gaps pave the way for several promising future research directions. The field of organic synthesis is continually evolving, with a focus on efficiency, precision, and sustainability. [8, 10]
Emerging research avenues for this compound could include:
Green Chemistry Approaches: Developing more sustainable synthetic methods for its production, potentially using biocatalysis or microbial synthesis, aligns with modern chemical trends. chemwhat.com The use of enzymes could offer high selectivity and milder reaction conditions.
Photocatalysis and Novel Catalytic Systems: Investigating its behavior in photocatalytic reactions could lead to novel transformations and the installation of the formyl group into various scaffolds under mild, visible-light-induced conditions. This could expand its utility in creating complex molecular architectures.
Organocatalysis: A systematic study of its use in enantioselective organocatalytic reactions could establish it as a valuable prochiral building block for creating stereocontrolled products, a significant challenge in modern chemistry. wikipedia.org
Development of Functional Materials: Future work could focus on polymerizing this compound or using it as a key monomer to create novel polymers. The phenylpropoxy moiety could confer unique thermal or optical properties to these materials.
Derivative Synthesis and Screening: Synthesizing a library of compounds derived from this compound and screening them for applications in fields like agrochemicals or as fragrance compounds could uncover new practical uses.
By exploring these avenues, the scientific community can move this compound from a relatively obscure intermediate to a well-understood and versatile tool in the advanced organic chemistry toolkit.
Structure
2D Structure
3D Structure
Properties
CAS No. |
84930-13-2 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(3-phenylpropoxy)acetaldehyde |
InChI |
InChI=1S/C11H14O2/c12-8-10-13-9-4-7-11-5-2-1-3-6-11/h1-3,5-6,8H,4,7,9-10H2 |
InChI Key |
JDTAZEDVMRGLPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCOCC=O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Phenylpropoxy Acetaldehyde and Its Precursors
Retrosynthetic Analysis of the (3-Phenylpropoxy)acetaldehyde Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process involves breaking bonds and converting functional groups to identify potential synthetic pathways.
The acetaldehyde (B116499) moiety in this compound presents several disconnection opportunities. A primary disconnection involves breaking the C-C bond adjacent to the ether oxygen, leading to a (3-phenylpropoxy)methyl synthon and a formaldehyde equivalent. However, a more common and practical approach is to consider the aldehyde as a derivative of a more stable functional group. For instance, the aldehyde can be retrosynthetically derived from a primary alcohol, which can then be obtained through various reduction or alkylation strategies. Another strategy involves the disconnection of the C-O bond of the acetal (B89532), which can be a protected form of the aldehyde.
Common precursors to the acetaldehyde functional group include:
Primary alcohols (via oxidation)
Esters or nitriles (via reduction) pharmacy180.com
Alkenes (via ozonolysis) pharmacy180.com
Acetylenes (via hydration) wikipedia.org
The ether linkage is a key structural feature of this compound. The most logical disconnection of an ether is the carbon-oxygen bond. This leads to two possible pairs of synthons, which correspond to two variations of the Williamson ether synthesis. wikipedia.orgbritannica.com
Pathway A: Disconnection of the bond between the oxygen and the acetaldehyde-bearing carbon suggests an alkoxide derived from 3-phenylpropanol and a haloacetaldehyde or its synthetic equivalent.
Pathway B: Disconnection of the bond between the oxygen and the phenylpropyl group suggests a 3-phenylpropyl halide and an alkoxide of 2-hydroxyacetaldehyde (glycolaldehyde) or a protected version thereof.
Considering the reactivity of the potential starting materials, Pathway A is generally preferred. 3-Phenylpropanol is a readily available primary alcohol, and its corresponding alkoxide is easily formed. nih.gov Conversely, haloacetaldehydes are highly reactive and prone to self-condensation.
Approaches to the Formation of the Ether Bond in this compound
The formation of the ether bond is a critical step in the synthesis of the target molecule. Several methods can be employed, with the Williamson ether synthesis being a prominent choice. wikipedia.orgbritannica.com
The Williamson ether synthesis is a widely used method for preparing ethers and proceeds via an S(_N)2 reaction between an alkoxide and a primary alkyl halide. wikipedia.orglibretexts.org In the context of synthesizing this compound, this would involve the reaction of sodium 3-phenylpropoxide with a suitable two-carbon electrophile containing a masked aldehyde group.
The alkoxide is typically generated by treating the corresponding alcohol, 3-phenylpropanol, with a strong base such as sodium hydride (NaH). libretexts.org
Table 1: Reagents for Williamson Ether Synthesis
| Reactant 1 (Nucleophile) | Reactant 2 (Electrophile) | Product |
|---|---|---|
| Sodium 3-phenylpropoxide | 2-Bromoacetaldehyde dimethyl acetal | This compound dimethyl acetal |
The use of an acetal-protected halo-aldehyde is crucial to prevent side reactions involving the highly reactive aldehyde functionality. The acetal can be subsequently hydrolyzed under acidic conditions to reveal the desired acetaldehyde group. pharmacy180.com
Besides the Williamson ether synthesis, other methods can be employed for the formation of the ether linkage.
Alkoxymercuration-Demercuration: This method involves the Markovnikov addition of an alcohol to an alkene. libretexts.org For the synthesis of this compound, this would require a vinyl ether derivative as the alkene, which is not a readily available starting material.
Acid-Catalyzed Alkoxylation: This method involves the reaction of an alkene with an alcohol in the presence of a strong acid. pearson.com Similar to alkoxymercuration, this would necessitate a specific and less common starting material.
Reductive Etherification: This involves the reaction of an alcohol with an aldehyde or ketone in the presence of a reducing agent. This method is generally used for the synthesis of symmetrical ethers.
Given the structure of this compound, adaptations of the Williamson ether synthesis remain the most direct and practical approach for constructing the ether bond.
Introduction and Functionalization of the Acetaldehyde Moiety
The final step in the synthesis is typically the introduction or unmasking of the acetaldehyde functional group. The reactivity of aldehydes necessitates careful planning to avoid unwanted side reactions. pharmacy180.comchemistrytalk.org
If a protected aldehyde, such as an acetal, was used during the etherification step, the final step would be the deprotection. Acetals are readily hydrolyzed to the corresponding aldehyde under aqueous acidic conditions.
Table 2: Methods for Aldehyde Synthesis
| Starting Material | Reagent(s) | Product |
|---|---|---|
| Primary Alcohol | Pyridinium (B92312) chlorochromate (PCC) | Aldehyde |
| Primary Alcohol | Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | Aldehyde |
| Ester | Diisobutylaluminium hydride (DIBAL-H) | Aldehyde |
| Nitrile | Diisobutylaluminium hydride (DIBAL-H) | Aldehyde |
In a synthetic route where the ether linkage is formed first, the precursor would likely be a molecule such as 2-(3-phenylpropoxy)ethanol. This primary alcohol could then be oxidized to the desired aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or by employing a Swern oxidation. pharmacy180.com These methods are known to be effective for the conversion of primary alcohols to aldehydes without over-oxidation to carboxylic acids. pharmacy180.com
Another approach involves the ozonolysis of an alkene. pharmacy180.com A precursor like 3-phenyl-1-(vinyloxy)propane could be cleaved with ozone to yield this compound. However, the synthesis of the vinyl ether precursor might be as complex as the primary route.
Methodologies for Aldehyde Group Installation on Alkyl Chains
The introduction of an aldehyde group onto an alkyl chain is a fundamental transformation in organic synthesis. Several reliable methods can be adapted for the synthesis of this compound from appropriate precursors.
One common strategy involves the conversion of an alkyl halide to a nitrile, followed by reduction. For instance, a (3-phenylpropoxy)ethyl halide could undergo nucleophilic substitution with a cyanide ion to introduce an additional carbon atom, forming a nitrile. chemistrysteps.com This nitrile can then be reduced to the corresponding aldehyde using reagents like Diisobutylaluminium hydride (DIBAL-H). wikipedia.org
Another versatile approach is the hydroformylation of a terminal alkene. wikipedia.orglibretexts.org This process, also known as the oxo reaction, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene in the presence of a metal catalyst, typically based on cobalt or rhodium. libretexts.org Applying this to an appropriate alkene precursor would install the aldehyde group directly.
Ozonolysis of a terminal alkene is another effective method. This reaction cleaves the carbon-carbon double bond and, with a reductive workup (e.g., using zinc or dimethyl sulfide), yields an aldehyde. chemistrysteps.com
| Method | Precursor Type | Key Reagents | Description |
| Nitrile Reduction | Alkyl Halide | 1. NaCN or KCN2. DIBAL-H | A two-step process where an alkyl halide is first converted to a nitrile, extending the carbon chain by one, and then selectively reduced to an aldehyde. chemistrysteps.com |
| Hydroformylation | Alkene | H₂, CO, Metal Catalyst (e.g., Rhodium-based) | A direct, atom-economical reaction that adds a formyl group and hydrogen across a double bond, converting an alkene into an aldehyde with one additional carbon. wikipedia.orglibretexts.org |
| Ozonolysis | Alkene | 1. O₃2. Reductive agent (e.g., Zn, DMS) | This method cleaves a double bond. When applied to a terminal alkene, it yields an aldehyde after a reductive workup. chemistrysteps.com |
Oxidative Transformations of Primary Alcohols to Aldehydes
The oxidation of a primary alcohol is one of the most direct routes to synthesizing an aldehyde. For this compound, the immediate precursor would be 3-(3-phenylpropoxy)propan-1-ol. A critical challenge in this transformation is preventing over-oxidation of the aldehyde to a carboxylic acid. chemistrysteps.comchemguide.co.uk This requires the use of mild or controlled oxidizing agents. chemistrysteps.com
Several reagents and reaction systems are specifically designed for this purpose:
Pyridinium chlorochromate (PCC): A complex of chromium trioxide with pyridine and HCl, PCC is a reliable reagent that oxidizes primary alcohols to aldehydes efficiently, typically in dichloromethane (DCM) as a solvent. chemistrysteps.comlibretexts.org
Dess-Martin Periodinane (DMP): This hypervalent iodine compound is a mild and highly selective oxidant for converting primary alcohols to aldehydes under neutral conditions at room temperature. chemistrysteps.comlibretexts.orgwikipedia.org It has gained popularity due to its less toxic nature compared to chromium-based reagents and its high yields. libretexts.org
Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is effective at low temperatures and avoids the use of heavy metals. chemistrysteps.comorganic-chemistry.org
The choice of oxidant depends on factors such as substrate compatibility, desired scale, and tolerance for specific reaction conditions or byproducts. wikipedia.org
| Oxidation Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| PCC Oxidation | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM), Room Temp | Reliable, widely used. chemistrysteps.comlibretexts.org | Chromium-based (toxic), acidic nature. |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM), Room Temp | Mild, neutral conditions, high yields. chemistrysteps.comlibretexts.org | Reagent can be explosive under certain conditions. |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Low Temperature (-78 °C), DCM | Metal-free, mild conditions. chemistrysteps.comorganic-chemistry.org | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide. |
Techniques for Aldehyde Protection and Subsequent Deprotection in Multi-Step Syntheses
In complex, multi-step syntheses, the high reactivity of the aldehyde group often necessitates its temporary conversion into a less reactive form—a process known as protection. chemistry.coachcem.com Aldehydes are susceptible to nucleophilic attack, oxidation, and reduction, so protecting them allows other functional groups in the molecule to be manipulated without unintended side reactions. libretexts.org
The most common protecting groups for aldehydes are acetals and thioacetals. chemistry.coachjove.com
Acetal Formation: Aldehydes react with two equivalents of an alcohol, or more commonly, one equivalent of a diol (like ethylene (B1197577) glycol), under acidic conditions to form a cyclic acetal. chemistry.coachlibretexts.org These acetals are stable in neutral to strongly basic environments and are resistant to nucleophiles, hydrides, and organometallic reagents. libretexts.orgjove.com
Deprotection: The original aldehyde functionality can be easily regenerated by treating the acetal with aqueous acid, which hydrolyzes the protecting group. chemistry.coachjove.com
This protection-deprotection sequence provides a robust strategy for managing the reactivity of the aldehyde group during the synthesis of complex molecules containing the this compound framework.
| Step | Reaction | Typical Reagents/Conditions | Result |
| Protection | Acetal Formation | Ethylene glycol, catalytic acid (e.g., TsOH) | The aldehyde is converted into a stable cyclic acetal, rendering it unreactive to bases and nucleophiles. chemistry.coachjove.com |
| Deprotection | Acetal Hydrolysis | Aqueous acid (e.g., dilute HCl) | The protecting group is removed, regenerating the original aldehyde functional group. chemistry.coachjove.com |
Application of Catalytic Systems and Green Chemistry Principles in this compound Synthesis
Modern synthetic chemistry emphasizes the use of catalytic systems and adherence to the principles of green chemistry to create more sustainable and efficient processes. nih.govmoderndynamics.in These principles aim to prevent waste, maximize atom economy, and use less hazardous substances. epa.govacs.org
Exploration of Environmentally Benign Catalysts for Ether Formation and Aldehyde Functionalization
The synthesis of this compound involves two key transformations where green catalysts can be employed: ether formation and aldehyde functionalization.
Ether Formation: The ether linkage in the molecule is typically formed via a Williamson ether synthesis. Green approaches to this reaction seek to replace traditional stoichiometric bases and hazardous solvents. The use of phase-transfer catalysts or surfactant-assisted synthesis in aqueous media can significantly improve the environmental profile of this reaction. rsc.orgresearchgate.net Solid acid catalysts, such as zeolites or supported heteropoly acids, can also facilitate etherification under heterogeneous conditions, allowing for easier catalyst recovery and reuse. researchgate.netgoogle.comnih.gov
Aldehyde Functionalization and Synthesis: For the aldehyde synthesis step, particularly the oxidation of a primary alcohol, green catalytic methods are highly desirable. Aerobic oxidation, which uses molecular oxygen or air as the ultimate oxidant, is an ideal green alternative to stoichiometric chromium or periodinane reagents. wikipedia.org These reactions are often mediated by catalysts based on transition metals like palladium, copper, or iron, sometimes in combination with stable radicals like TEMPO. organic-chemistry.org Furthermore, biocatalysis, using enzymes such as aldehyde dehydrogenases, offers a highly selective and environmentally benign route to aldehyde oxidation under mild, aqueous conditions. uva.nl
Optimization of Reaction Conditions for Enhanced Atom Economy and Reduced Waste Generation
Optimizing reaction conditions is crucial for improving the sustainability of a synthetic process. Key metrics for evaluating this are atom economy and the Environmental Factor (E-Factor).
Atom Economy: This concept, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. acs.orgwikipedia.org Reactions with high atom economy, such as addition reactions, are inherently less wasteful. wikipedia.org
Waste Reduction: The goal is to minimize the generation of waste, which includes byproducts, spent reagents, and solvents. epa.gov Choosing catalytic routes over stoichiometric ones is a primary strategy for waste reduction, as catalysts are used in small amounts and can be recycled. epa.govacs.org
For the synthesis of this compound, a greener pathway would prioritize a catalytic aerobic oxidation of 3-(3-phenylpropoxy)propan-1-ol over a traditional oxidation using PCC.
Comparison of Synthetic Routes for Aldehyde Formation:
| Feature | Traditional Route (PCC Oxidation) | Greener Route (Catalytic Aerobic Oxidation) |
| Oxidant | Pyridinium chlorochromate (Stoichiometric) | O₂ or Air (Catalytic) |
| Byproducts | Reduced chromium salts (hazardous waste) | Water |
| Atom Economy | Low wikipedia.org | High |
| Solvent | Halogenated solvents (e.g., DCM) | Potentially greener solvents (e.g., water, toluene) |
| Sustainability | Poor; generates significant toxic waste. | Good; minimizes waste and uses a benign oxidant. studymind.co.ukbrainly.com |
By selecting environmentally benign catalysts and optimizing conditions to maximize atom economy, the synthesis of this compound can be aligned with the principles of green chemistry, leading to a more efficient, cost-effective, and sustainable process. studymind.co.ukbrainly.comjctjournal.com
Chemical Reactivity and Transformational Chemistry of 3 Phenylpropoxy Acetaldehyde
Reactions Involving the Aldehyde Functional Group of (3-Phenylpropoxy)acetaldehyde
The aldehyde functional group is the primary site of reactivity in this compound. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. ncert.nic.inopenstax.org
Nucleophilic Addition Reactions
Nucleophilic addition is a characteristic reaction of aldehydes. ncert.nic.inck12.org These reactions involve the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol. openstax.org
Hydration: In the presence of water, this compound can undergo hydration to form an unstable gem-diol. This reaction is reversible, and the equilibrium generally favors the aldehyde. libretexts.org
Alcohol Addition leading to Acetals: The reaction of this compound with alcohols in the presence of an acid catalyst yields a hemiacetal. byjus.com Further reaction with a second molecule of the alcohol leads to the formation of a stable acetal (B89532). britannica.com The formation of cyclic acetals, for instance with ethylene (B1197577) glycol, is a common method for protecting the aldehyde group during other chemical transformations.
Amine Addition forming Imines: Primary amines add to this compound to form an imine, also known as a Schiff base, through a nucleophilic addition-elimination mechanism. ncert.nic.inbyjus.com This reaction is often catalyzed by acid and involves the formation of a carbinolamine intermediate followed by dehydration. ncert.nic.in
| Nucleophile | Product Type | General Reaction Conditions |
| Water | Gem-diol (Hydrate) | Aqueous solution libretexts.org |
| Alcohol (e.g., ROH) | Acetal | Acid catalyst byjus.com |
| Primary Amine (RNH2) | Imine (Schiff Base) | Acid catalyst, dehydration ncert.nic.inbyjus.com |
| Hydrogen Cyanide (HCN) | Cyanohydrin | Base catalyst byjus.com |
Aldol (B89426) Condensation and Related Carbon-Carbon Bond Forming Processes
This compound possesses α-hydrogens, making it capable of undergoing aldol condensation. byjus.comwikipedia.org In the presence of a base, it can form an enolate ion which can then act as a nucleophile, attacking the carbonyl carbon of another molecule of the aldehyde. byjus.com This results in the formation of a β-hydroxy aldehyde (an aldol adduct). ncert.nic.in Subsequent dehydration of the aldol adduct can lead to the formation of an α,β-unsaturated aldehyde. wikipedia.org
Crossed aldol condensations, where this compound reacts with a different aldehyde or ketone, are also possible. byjus.comwikipedia.org To achieve a single product, the reaction is often designed such that one of the carbonyl compounds lacks α-hydrogens, such as in the Claisen-Schmidt condensation with an aromatic aldehyde. libretexts.orgucla.edulumenlearning.com
Oxidation Pathways Leading to Carboxylic Acid Derivatives
Aldehydes are readily oxidized to carboxylic acids. ncert.nic.inlibretexts.org this compound can be oxidized to (3-phenylpropoxy)acetic acid using a variety of oxidizing agents. chemistrysteps.com
Common oxidizing agents for this transformation include:
Potassium permanganate (B83412) (KMnO4) ncert.nic.inlibretexts.org
Chromic acid (H2CrO4), often generated in situ from chromium trioxide (CrO3) and aqueous acid (Jones reagent). libretexts.org
Tollens' reagent ([Ag(NH3)2]+), which provides a mild and selective oxidation method, resulting in the formation of a silver mirror. libretexts.org
Fehling's solution, another mild oxidizing agent. ncert.nic.in
The oxidation with milder reagents like Tollens' reagent is a useful chemical test to distinguish aldehydes from ketones, as ketones are generally resistant to oxidation under these conditions. libretexts.org
| Oxidizing Agent | Product | Key Features |
| Potassium Permanganate (KMnO4) | (3-Phenylpropoxy)acetic acid | Strong oxidizing agent ncert.nic.inlibretexts.org |
| Chromic Acid (Jones Reagent) | (3-Phenylpropoxy)acetic acid | Good yields at room temperature libretexts.org |
| Tollens' Reagent | (3-Phenylpropoxy)acetic acid | Mild, forms a silver mirror libretexts.org |
| Fehling's Solution | (3-Phenylpropoxy)acetic acid | Mild oxidizing agent ncert.nic.in |
Reduction Pathways to Primary Alcohols
The aldehyde group of this compound can be reduced to a primary alcohol, 2-(3-phenylpropoxy)ethanol. ncert.nic.in This transformation is commonly achieved using metal hydride reducing agents. science-revision.co.uk
Common reducing agents for this purpose include:
Sodium borohydride (B1222165) (NaBH4): A mild and selective reducing agent, often used in alcoholic or aqueous solutions. science-revision.co.ukchemguide.co.uk
Lithium aluminum hydride (LiAlH4): A much stronger reducing agent that must be used in anhydrous conditions, typically in ethers like diethyl ether or tetrahydrofuran (B95107). britannica.comscience-revision.co.uk
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H2) in the presence of a metal catalyst such as platinum (Pt), palladium (Pd), or nickel (Ni). britannica.com
| Reducing Agent | Product | Reaction Conditions |
| Sodium Borohydride (NaBH4) | 2-(3-Phenylpropoxy)ethanol | Methanol, ethanol, or water science-revision.co.ukchemguide.co.uk |
| Lithium Aluminum Hydride (LiAlH4) | 2-(3-Phenylpropoxy)ethanol | Anhydrous ether, followed by aqueous workup science-revision.co.ukucalgary.ca |
| Catalytic Hydrogenation (H2/catalyst) | 2-(3-Phenylpropoxy)ethanol | Metal catalyst (Pt, Pd, Ni) britannica.com |
Cycloaddition Reactions and Potential for Heterocyclic Compound Formation
The aldehyde group can participate in cycloaddition reactions, serving as a two-atom component. These reactions are valuable for the synthesis of heterocyclic compounds. researchgate.netrsc.orgnih.gov For example, aldehydes can react with dienes in hetero-Diels-Alder reactions to form dihydropyran rings. While specific examples with this compound are not prevalent in the literature, the general reactivity pattern of aldehydes suggests this possibility. vaia.com
Furthermore, the aldehyde can be a precursor for the synthesis of various heterocycles through multi-step sequences. For instance, reaction with hydrazines can lead to hydrazones, which can then undergo cyclization reactions to form pyrazoles. nih.gov Similarly, reactions with other bifunctional reagents can lead to a diverse array of heterocyclic systems. rsc.org The formation of such compounds is often catalyzed by acids or transition metals. researchgate.netacs.org
Reactivity and Stability of the Phenylpropoxy Ether Linkage
The ether linkage in this compound is generally stable under many reaction conditions, particularly those that are neutral or basic. youtube.com Ethers are relatively unreactive functional groups. youtube.com However, the ether bond can be cleaved under strongly acidic conditions, typically in the presence of a strong nucleophile like a halide ion (e.g., HBr or HI). youtube.com
The cleavage of the ether bond proceeds via protonation of the ether oxygen, which turns the alkoxy group into a good leaving group (an alcohol). youtube.comyoutube.com The subsequent step can be either an SN1 or SN2 reaction, depending on the structure of the carbon atoms attached to the ether oxygen. youtube.com In the case of this compound, the carbon adjacent to the oxygen on the propoxy chain is primary, suggesting that cleavage at this position would likely proceed via an SN2 mechanism. Cleavage of the bond between the oxygen and the acetal-derived carbon is also possible, particularly after the aldehyde has been transformed.
The stability of the ether linkage allows for a wide range of chemical modifications to be performed on the aldehyde functionality without affecting the phenylpropoxy moiety. This makes this compound a useful building block in organic synthesis. ontosight.ai
Susceptibility to Hydrolysis under Acidic or Basic Conditions
The stability of the ether and aldehyde groups in this compound towards hydrolysis is highly dependent on the pH of the medium.
Under acidic conditions , the ether linkage is susceptible to cleavage. The reaction is initiated by protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (an alcohol). Subsequently, a nucleophile, typically the conjugate base of the acid used, attacks one of the adjacent carbon atoms. In the case of this compound, which is an aryl alkyl ether, the cleavage consistently yields phenol (B47542) and 3-halo-propanal, as the nucleophile preferentially attacks the less hindered alkyl carbon. Strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) are generally required for this transformation. libretexts.orglibretexts.org The aldehyde group, under acidic conditions, can reversibly form a hydrate (B1144303) (a gem-diol) upon reaction with water. libretexts.org This equilibrium generally does not lead to the decomposition of the molecule but can influence its reactivity.
In basic conditions , the ether linkage is generally stable and resistant to cleavage. stackexchange.com This is because the alkoxide ion is a poor leaving group, making nucleophilic substitution at the ether carbon atoms unfavorable. Conversely, the aldehyde group can be more reactive under basic conditions. It can undergo reactions such as aldol condensation, where the enolate of the aldehyde attacks another aldehyde molecule. However, simple hydrolysis of the aldehyde group back to a gem-diol is also possible, existing in equilibrium.
| Condition | Reactivity of Ether Linkage | Reactivity of Aldehyde Group | Expected Major Products of Hydrolysis |
| Acidic (e.g., HBr, H₂O) | Cleavage | Hydration (reversible) | Phenol and 3-bromopropanal |
| Basic (e.g., NaOH, H₂O) | Stable | Potential for aldol condensation, reversible hydration | This compound (largely unreacted ether) |
Investigation of Selective Ether Cleavage Methodologies
The selective cleavage of the ether bond in this compound is a key transformation for unmasking the phenolic hydroxyl group and accessing different functionalized propanal derivatives. The primary methods for achieving this involve the use of strong protic acids or Lewis acids.
Strong protic acids, particularly HBr and HI , are the most common reagents for cleaving ethers. masterorganicchemistry.com The reaction mechanism for primary alkyl ethers typically follows an S(_N)2 pathway, where the halide ion acts as the nucleophile. masterorganicchemistry.com For this compound, the attack of the bromide or iodide ion would occur at the primary carbon of the propoxy chain, leading to the formation of phenol and the corresponding 3-halopropanal. The phenyl C-O bond is not cleaved due to the high energy required to perform a nucleophilic substitution on an sp²-hybridized carbon. libretexts.org
Lewis acids , such as boron tribromide (BBr₃), provide an alternative and often milder method for ether cleavage. masterorganicchemistry.com The mechanism involves coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the bromide ion. This method is also highly effective for cleaving aryl alkyl ethers to yield phenols and alkyl bromides.
The choice of reagent can be critical for achieving selectivity, especially in molecules with multiple functional groups. The reaction conditions, including temperature and reaction time, can be optimized to favor the desired cleavage product while minimizing side reactions involving the aldehyde.
| Reagent | Mechanism Type | Key Features | Expected Products |
| HBr or HI | S(_N)2 | Requires strong acid and often elevated temperatures. | Phenol and 3-bromo- (B131339) or 3-iodopropanal |
| BBr₃ | Lewis acid-assisted cleavage | Often proceeds at lower temperatures than protic acids. | Phenol and 3-bromopropanal |
Reactions of the Phenyl Ring in this compound
The phenyl ring in this compound is amenable to a variety of functionalization reactions, allowing for the introduction of new substituents and the construction of more complex molecular architectures.
Electrophilic Aromatic Substitution (EAS) Reactions on the Phenyl Moiety
Common EAS reactions that can be performed on the phenyl ring of this compound include:
Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like Br₂/FeBr₃ or Cl₂/AlCl₃. The substitution is expected to occur primarily at the para position to minimize steric hindrance from the propoxy chain, with some ortho substitution also possible. libretexts.org
Nitration: Introduction of a nitro group (-NO₂) using a mixture of concentrated nitric acid and sulfuric acid. Again, the para-substituted product is expected to be the major isomer. uomustansiriyah.edu.iq
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst like AlCl₃. These reactions are also directed to the ortho and para positions. uomustansiriyah.edu.iq
| EAS Reaction | Reagents | Expected Major Product(s) |
| Bromination | Br₂, FeBr₃ | 4-Bromo-(3-phenylpropoxy)acetaldehyde |
| Nitration | HNO₃, H₂SO₄ | 4-Nitro-(3-phenylpropoxy)acetaldehyde |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-Acetyl-(3-phenylpropoxy)acetaldehyde |
Palladium-Catalyzed Coupling Reactions for Further Functionalization of the Phenyl Ring
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds on aromatic rings. sigmaaldrich.com To utilize these reactions, the phenyl ring of this compound would first need to be functionalized with a suitable leaving group, typically a halide (e.g., Br, I) or a triflate. This can be achieved through electrophilic halogenation as described in the previous section.
Once the halogenated derivative is obtained, it can undergo various palladium-catalyzed coupling reactions:
Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups.
Heck Reaction: This reaction couples the aryl halide with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the vinylic position of the alkene. libretexts.orgnih.gov
Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form an aryl-alkyne.
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl halide with an amine in the presence of a palladium catalyst and a strong base. sigmaaldrich.com
These reactions provide a versatile platform for the synthesis of a diverse library of this compound derivatives with various substituents on the phenyl ring, significantly expanding its synthetic utility.
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Functional Group |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biaryl |
| Heck | Alkene (e.g., styrene) | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Substituted alkene |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₄, CuI, Et₃N | Aryl-alkyne |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP, NaOtBu | Arylamine |
Spectroscopic Characterization and Analytical Methodologies for 3 Phenylpropoxy Acetaldehyde and Its Analogues
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Elucidation (e.g., 1D and 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise structure of (3-Phenylpropoxy)acetaldehyde. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map out the carbon and proton framework of the molecule.
¹H NMR: In the ¹H NMR spectrum of this compound, specific chemical shifts and splitting patterns are expected. The aldehydic proton (CHO) would appear significantly downfield, typically in the 9-10 ppm region, as a triplet due to coupling with the adjacent methylene (B1212753) group. youtube.comyoutube.com The protons of the phenyl group would resonate in the aromatic region, around 7.2-7.3 ppm. The protons on the carbons adjacent to the ether oxygen are deshielded and would appear in the 3.4-4.5 ppm range. libretexts.org The remaining methylene protons of the propoxy chain would show distinct signals with characteristic splitting patterns based on their neighboring protons. libretexts.org
¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the aldehyde is highly deshielded and would appear at the downfield end of the spectrum, typically around 200 ppm. The carbons of the phenyl ring would have signals in the 125-140 ppm range. The carbons bonded to the ether oxygen would be found in the 50-80 ppm region. libretexts.org
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for confirming the connectivity of protons and carbons within the molecule. COSY spectra would show correlations between adjacent protons, confirming the sequence of the propoxy chain. HSQC spectra would link each proton to its directly attached carbon atom, providing unambiguous assignments for both ¹H and ¹³C NMR spectra.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the exact molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. nih.gov For this compound (C₁₁H₁₄O₂), the expected exact mass would be calculated and compared to the measured value to confirm the molecular formula. chemwhat.com
Fragmentation analysis in mass spectrometry provides further structural information. Under electron ionization (EI), the molecule would likely undergo characteristic fragmentation, such as cleavage of the ether bond and loss of small neutral molecules. The resulting fragmentation pattern serves as a fingerprint for the compound, aiding in its identification. nih.gov Techniques like data-dependent MS³ neutral loss screening can be employed for the sensitive detection and characterization of carbonyl compounds. nih.gov
Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and Raman) for Functional Group Identification
Vibrational spectroscopy, including FT-IR and Raman, is used to identify the functional groups present in this compound.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretch of the aldehyde group is expected around 1720-1740 cm⁻¹. jove.comnist.gov The C-H stretch of the aldehyde group would appear as two weak bands around 2720 and 2820 cm⁻¹. jove.com A strong C-O-C stretching absorption from the ether linkage would be observed in the 1000-1300 cm⁻¹ region. youtube.com The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range. aip.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=O stretch is also observable in the Raman spectrum. Aromatic ring vibrations, particularly the ring breathing mode around 1000 cm⁻¹, often give strong Raman signals. aip.org The C-O-C bond may also show characteristic frequencies around 440, 900, and 1125 cm⁻¹. aip.org Surface-enhanced Raman scattering (SERS) can be used to enhance the signal of aromatic compounds. acs.org
Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically those involving the chromophores. The primary chromophore in this compound is the phenyl group and the carbonyl group.
The phenyl group will exhibit characteristic π → π* transitions. The carbonyl group undergoes both n → π* and π → π* transitions. bartleby.comquora.com The n → π* transition is typically weaker and occurs at a longer wavelength. Conjugation of the carbonyl group with an aromatic ring can shift the absorption wavelengths to higher values. jove.com The UV-Vis spectrum can be used to confirm the presence of these chromophoric groups and can be influenced by the solvent polarity. youtube.com
Chromatographic Separation and Purity Assessment Techniques (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography (HPLC))
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.
GC-MS: Gas chromatography-mass spectrometry is a widely used technique for the analysis of volatile and semi-volatile compounds like many fragrance ingredients. nih.govchromatographyonline.com The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components are then detected and identified by a mass spectrometer. mdpi.com
LC-MS: Liquid chromatography-mass spectrometry is a versatile technique for analyzing a wide range of compounds, including those that are not volatile enough for GC. mostwiedzy.plresearchgate.net The compound is separated by liquid chromatography and then detected by a mass spectrometer. This is particularly useful for complex mixtures like perfumes. mostwiedzy.plresearchgate.net
HPLC: High-performance liquid chromatography is a powerful technique for the purification and purity assessment of compounds. nih.govresearchgate.net For aldehydes, derivatization is often employed to enhance detection and improve chromatographic performance. nih.govnih.gov The purity of the compound can be determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram. researchgate.net
Theoretical and Computational Chemistry on 3 Phenylpropoxy Acetaldehyde and Its Derivatives
Quantum Chemical Calculations for Molecular Properties and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for dissecting the intricate electronic nature of molecules like (3-Phenylpropoxy)acetaldehyde. These methods allow for the precise calculation of various molecular properties that govern the compound's behavior.
Analysis of Frontier Molecular Orbitals (FMOs) and Charge Distribution
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in determining the chemical reactivity of a molecule. nih.govacs.org For this compound, the HOMO is anticipated to be localized primarily on the phenyl ring and the ether oxygen atom, which are the most electron-rich regions. The LUMO, conversely, is expected to be centered on the electrophilic carbon atom of the aldehyde group. acs.org The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.
The charge distribution, often visualized through a molecular electrostatic potential (MEP) map, reveals the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the MEP would show a negative potential (typically colored red or yellow) around the oxygen atoms of the ether and aldehyde groups, indicating their nucleophilic character. A positive potential (blue) would be concentrated around the aldehydic proton and the carbon atom of the carbonyl group, highlighting their electrophilic nature.
| Parameter | Calculated Value (Illustrative) | Interpretation |
| HOMO Energy | -6.5 eV | Associated with the electron-donating ability, localized on the phenyl ring and ether oxygen. |
| LUMO Energy | -1.2 eV | Associated with the electron-accepting ability, localized on the carbonyl group. |
| HOMO-LUMO Gap | 5.3 eV | Indicates moderate chemical reactivity and stability. |
| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule arising from the ether and aldehyde groups. libretexts.org |
Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Computational methods are invaluable for predicting spectroscopic data, which can aid in the structural elucidation and characterization of this compound.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with high accuracy using DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method. researchgate.netnih.gov For this compound, the aldehydic proton is expected to have a characteristic downfield chemical shift (around 9-10 ppm) due to the strong deshielding effect of the carbonyl group. libretexts.orgpressbooks.pub The protons on the carbon adjacent to the aldehyde group (α-protons) would also be shifted downfield, typically in the 2.2-2.7 ppm range. Protons of the phenyl group would appear in the aromatic region (7.1-7.4 ppm), while the methylene (B1212753) protons of the propoxy chain would exhibit distinct signals influenced by their proximity to the ether oxygen and the phenyl ring.
IR Frequencies: Theoretical calculations can predict the vibrational frequencies in the infrared (IR) spectrum. pressbooks.pub For this compound, a strong absorption band corresponding to the C=O stretching vibration of the aldehyde is expected around 1720-1740 cm⁻¹. pressbooks.pub The C-O-C stretching of the ether linkage would likely appear in the 1070-1150 cm⁻¹ region. Additionally, characteristic C-H stretching vibrations for the aromatic ring, the alkyl chain, and the aldehyde group would be predicted.
| Spectroscopic Parameter | Predicted Value (Illustrative) | Assignment |
| ¹H NMR (ppm) | 9.75 | Aldehydic H |
| 7.1-7.4 | Aromatic H | |
| 3.6 | -O-CH₂- | |
| 2.7 | -CH₂-CHO | |
| 2.0 | -CH₂-CH₂-CH₂- | |
| ¹³C NMR (ppm) | 202.0 | C=O |
| 126-141 | Aromatic C | |
| 70.0 | -O-CH₂- | |
| 45.0 | -CH₂-CHO | |
| 29.0 | -CH₂-CH₂-CH₂- | |
| IR Frequency (cm⁻¹) | 1730 | C=O stretch |
| 1100 | C-O-C stretch | |
| 2720, 2820 | Aldehydic C-H stretch | |
| 3000-3100 | Aromatic C-H stretch | |
| 2850-2960 | Aliphatic C-H stretch |
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the propoxy chain in this compound allows for a multitude of possible conformations. Conformational analysis and potential energy surface (PES) mapping are essential to identify the most stable, low-energy conformers. researchgate.netacs.orgimperial.ac.uk These studies typically involve systematically rotating the single bonds in the molecule and calculating the energy at each step.
Molecular Dynamics Simulations for Investigating Dynamic Behavior and Solvent Effects
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, including its conformational changes and interactions with a solvent environment. nih.govacs.orgyoutube.comyoutube.com By simulating the motion of the molecule in a box of solvent molecules (e.g., water or an organic solvent), one can observe how the solvent influences its conformational preferences and dynamic properties.
MD simulations can reveal the flexibility of different parts of the molecule. For instance, the phenylpropoxy chain is expected to be more flexible than the relatively rigid phenyl ring and aldehyde group. The simulations can also provide insights into the formation of hydrogen bonds between the aldehyde oxygen and protic solvents, which can affect the molecule's solubility and reactivity.
Mechanistic Studies of Model Reactions Involving the Aldehyde and Ether Functions
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. nih.govresearchgate.netacs.orglibretexts.orgmasterorganicchemistry.com For this compound, theoretical studies can be performed on model reactions involving its two functional groups.
Aldehyde Reactions: The aldehyde group is susceptible to nucleophilic attack. The mechanism of reactions such as reduction (e.g., with NaBH₄) or addition of a Grignard reagent can be modeled to determine the transition state structures and activation energies. These calculations can help to understand the stereoselectivity of such reactions.
Ether Reactions: The ether linkage is generally less reactive but can undergo cleavage under harsh acidic conditions. libretexts.org Computational studies can model the protonation of the ether oxygen followed by nucleophilic attack by a halide ion (e.g., from HBr or HI) to elucidate the S_N1 or S_N2 mechanism of cleavage. libretexts.org These studies would provide valuable information on the reaction barriers and the preferred site of cleavage.
Potential Applications in Synthetic Chemistry and Advanced Materials
(3-Phenylpropoxy)acetaldehyde as a Versatile Synthon in Multi-Step Organic Syntheses
In the realm of organic chemistry, the utility of a compound is often defined by its ability to serve as a synthon—a building block that can be strategically incorporated into a larger, more complex molecule through a series of planned chemical reactions. The bifunctional nature of this compound, possessing both an aromatic ring and a reactive aldehyde group, makes it a theoretically attractive candidate for multi-step organic syntheses.
The aldehyde functionality is a cornerstone of C-C bond formation in organic synthesis. It readily participates in a variety of classic and contemporary chemical transformations, including:
Aldol (B89426) Condensations: The aldehyde can react with enolates or enols to form β-hydroxy aldehydes or ketones, which are valuable intermediates for the synthesis of a wide array of organic molecules.
Wittig Reactions: Reaction with phosphorus ylides can convert the aldehyde into an alkene, providing a powerful tool for constructing complex carbon skeletons.
Grignard and Organolithium Additions: The nucleophilic addition of organometallic reagents to the aldehyde carbonyl yields secondary alcohols, further expanding the molecular complexity.
Reductive Amination: The aldehyde can be converted into an amine through reaction with ammonia (B1221849) or a primary or secondary amine in the presence of a reducing agent.
The presence of the 3-phenylpropoxy group introduces a non-polar, aromatic character to the molecule, which can influence the solubility and reactivity of the compound and its derivatives. This hydrophobic tail can be a desirable feature in the synthesis of molecules designed to interact with biological membranes or other lipophilic environments. While specific, documented multi-step syntheses employing this compound as a key synthon are not readily found in the literature, its structural motifs are present in various complex molecules, suggesting its potential as a valuable, albeit currently underutilized, synthetic intermediate.
Integration into Polymer Architectures and Macromolecular Systems
The aldehyde group of this compound offers a potential gateway for its incorporation into polymer chains. Aldehydes can participate in polymerization reactions, although less commonly than monomers like alkenes or esters. For instance, under certain catalytic conditions, aldehydes can undergo polymerization to form polyacetals.
The incorporation of the (3-phenylpropoxy) moiety into a polymer backbone could impart specific properties to the resulting macromolecule. The phenyl group can enhance the thermal stability and mechanical properties of the polymer due to the rigidity of the aromatic ring. Furthermore, the hydrophobic nature of the side chain could be exploited in the design of polymers for specific applications, such as:
Amphiphilic Block Copolymers: If this compound were to be copolymerized with hydrophilic monomers, the resulting block copolymers could self-assemble in aqueous solutions to form micelles or other nanostructures. These have potential applications in drug delivery and nanotechnology.
Detailed research on the polymerization of this compound and the properties of the resulting polymers is not currently available. However, the fundamental principles of polymer chemistry suggest that this molecule could serve as a functional monomer to introduce specific properties into macromolecular systems.
Precursor for the Development of Novel Pharmaceutical Intermediates
The structural components of this compound—an aromatic ring and a flexible alkyl ether chain terminating in a reactive aldehyde—are found in a variety of biologically active molecules. This makes it a plausible starting material or intermediate for the synthesis of novel pharmaceutical compounds. Aldehyde-derived intermediates are common in the pharmaceutical industry, serving as key building blocks for a wide range of drugs.
The 3-phenylpropoxy motif is present in some existing therapeutic agents. For example, certain cardiovascular and CNS-active drugs feature similar phenylalkyl ether structures. The aldehyde group of this compound could be chemically transformed into a variety of other functional groups, such as amines, alcohols, carboxylic acids, or various heterocyclic systems, which are prevalent in pharmaceuticals.
While there are no widely reported instances of this compound being used as a direct precursor in the development of commercial drugs, its potential as a versatile intermediate in medicinal chemistry is noteworthy. The ability to modify both the aldehyde and the aromatic ring allows for the generation of a diverse library of compounds for screening and lead optimization in drug discovery programs.
Role in the Synthesis of Agrochemicals and Specialty Chemicals
The principles that make this compound a potential intermediate in pharmaceuticals also apply to the agrochemical sector. Many herbicides, insecticides, and fungicides are complex organic molecules that are built up from smaller, functionalized building blocks. The combination of an aromatic ring and a reactive aldehyde in one molecule could be advantageous for the synthesis of new agrochemicals.
The lipophilic nature of the 3-phenylpropoxy group might enhance the penetration of a potential pesticide through the waxy cuticle of plants or the exoskeleton of insects. The aldehyde could be a handle for introducing the toxophore or other functionalities required for biological activity.
In the realm of specialty chemicals, this compound could find use as a building block for fragrances, dyes, and other performance chemicals. The synthesis of such products often relies on the availability of versatile intermediates that can be readily modified.
Potential in the Development of Sensory or Flavor Compounds
Aldehydes are a well-known class of aroma compounds, often contributing fruity, green, or floral notes to flavors and fragrances. The structure of this compound, with its phenyl and ether components, suggests that it could possess interesting sensory properties. The 3-phenylpropanol moiety, a likely precursor, has a characteristic hyacinth-like floral odor. It is plausible that the corresponding aldehyde would retain some of these floral notes, potentially with additional green or aldehydic nuances.
The development of novel flavor and fragrance ingredients is an ongoing area of research. Synthetic chemists are constantly exploring new molecular structures to create unique and desirable sensory experiences. While the specific organoleptic profile of this compound is not widely documented in scientific literature, its structural relationship to known aroma chemicals makes it a person of interest for sensory evaluation and potential application in the flavor and fragrance industry.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3-Phenylpropoxy)acetaldehyde in laboratory settings?
- Methodology : A two-step approach is commonly employed:
Etherification : React 3-phenylpropanol with a halogenated acetaldehyde precursor (e.g., chloroacetaldehyde) under alkaline conditions to form the propoxy linkage.
Purification : Use adsorption chromatography with silica gel or activated carbon, guided by Langmuir isotherm parameters (equilibrium constant: ~2.5) to optimize separation efficiency .
Fluorinated analogs (e.g., 3-(2-fluorophenyl)propionaldehyde) suggest similar reactivity patterns, where oxidation or reduction steps may require temperature-controlled environments (0–5°C) to prevent oligomerization .
Q. How can this compound be quantified in biological or environmental samples?
- Methodology :
- PTR-MS (Proton-Transfer-Reaction Mass Spectrometry) : Monitor m/z signals specific to the compound’s fragmentation pattern, though cross-calibration with DNPH (2,4-dinitrophenylhydrazine) derivatization is advised to address signal interference (slope: 1.47 ± 0.09, R²: 0.72) .
- Enzymatic Assays : Adapt commercial acetaldehyde assay kits (e.g., Assay Genie BA0185) by validating against synthesized standards, adjusting pH to 7.4 to mimic physiological conditions .
Advanced Research Questions
Q. What metabolic pathways are hypothesized for this compound, and how do they differ from acetaldehyde?
- Methodology :
- In Vitro Hepatic Models : Incubate with liver microsomes to identify primary metabolites (e.g., via LC-MS). Acetaldehyde is metabolized by ALDH to acetate, but the phenylpropoxy group may slow enzymatic degradation, increasing half-life. Compare kinetic parameters (Kₘ, Vₘₐₓ) with unmodified acetaldehyde .
- Genetic Variability : Use CRISPR-edited cell lines to assess ALDH2 polymorphism effects (e.g., rs671 mutation) on detoxification rates, noting potential accumulation in ALDH-deficient models .
Q. How do structural modifications (e.g., fluorination) alter the reactivity of this compound derivatives?
- Methodology :
- Electrophilic Substitution : Introduce fluorine at the phenyl ring’s ortho position to study steric effects on aldehyde group reactivity. Fluorination reduces electron density, stabilizing intermediates during nucleophilic additions (e.g., Grignard reactions) .
- Stability Studies : Conduct accelerated degradation tests (40°C, 75% RH) to compare shelf-life with non-fluorinated analogs. Monitor trimerization via FT-IR (C=O stretch at 1720 cm⁻¹) .
Q. What experimental approaches resolve discrepancies in detecting this compound across analytical platforms?
- Methodology :
- Cross-Validation : Perform parallel analyses using PTR-MS, DNPH-HPLC, and GC-MS. For PTR-MS, apply collision-induced dissociation (CID) to distinguish isobaric interferences. Calibrate against synthetic standards with ≥98% purity .
- Error Mitigation : Use multivariate regression to correct for matrix effects in biological samples (e.g., plasma protein binding) .
Q. What toxicological implications arise from prolonged exposure to this compound in model organisms?
- Methodology :
- In Vivo Studies : Administer subchronic doses (10–100 mg/kg/day) to rodents, measuring biomarkers (e.g., urinary 8-OHdG for oxidative DNA damage). Compare with acetaldehyde’s LC₅₀ (rat oral: 1.9 g/kg) to assess relative toxicity .
- Mutagenicity Screening : Use Ames tests with Salmonella TA100 strains ± metabolic activation (S9 fraction). A 2-fold increase in revertant colonies indicates potential genotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
